molecular formula C13H19N3O2 B3187280 Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- CAS No. 1455146-20-9

Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Cat. No.: B3187280
CAS No.: 1455146-20-9
M. Wt: 249.31
InChI Key: TZGPUPYDTWDRFG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- is a compound that belongs to the class of organic compounds known as benzoic acids. These are compounds containing a benzene ring which bears at least one carboxyl group. The compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- typically involves multi-step procedures. One common method includes the alkylation of piperazine with an appropriate benzoic acid derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- involves its interaction with specific molecular targets and pathways. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as antimicrobial activity or inhibition of specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- is unique due to its specific combination of the benzoic acid and piperazine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(2-piperazin-1-ylethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c17-13(18)11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16/h1-4,14-15H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGPUPYDTWDRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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